

An In-depth Technical Guide to Decyltriphenylphosphonium Bromide (CAS: 32339-43-8)

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Compound of Interest

Compound Name: *Decyltriphenylphosphonium
bromide*

Cat. No.: *B1670181*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that has garnered significant interest in various scientific fields, particularly in drug development and biomedical research. Its unique molecular structure, featuring a lipophilic triphenylphosphonium cation coupled with a ten-carbon alkyl chain, facilitates its accumulation within mitochondria. This characteristic makes it a valuable tool for delivering therapeutic agents to this critical organelle and for developing novel therapeutic strategies targeting mitochondrial dysfunction. This guide provides a comprehensive overview of the core technical aspects of DTPB, including its physicochemical properties, biological activities, and detailed experimental protocols.

Physicochemical Properties

Decyltriphenylphosphonium bromide is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	32339-43-8	N/A
Molecular Formula	C ₂₈ H ₃₆ BrP	[1]
Molecular Weight	483.47 g/mol	[1]
Melting Point	86-88 °C	[2]
Solubility	Soluble in Dimethyl sulfoxide (DMSO) and Ethanol. Slightly soluble in water.	[3]
Appearance	White to off-white solid	[2]

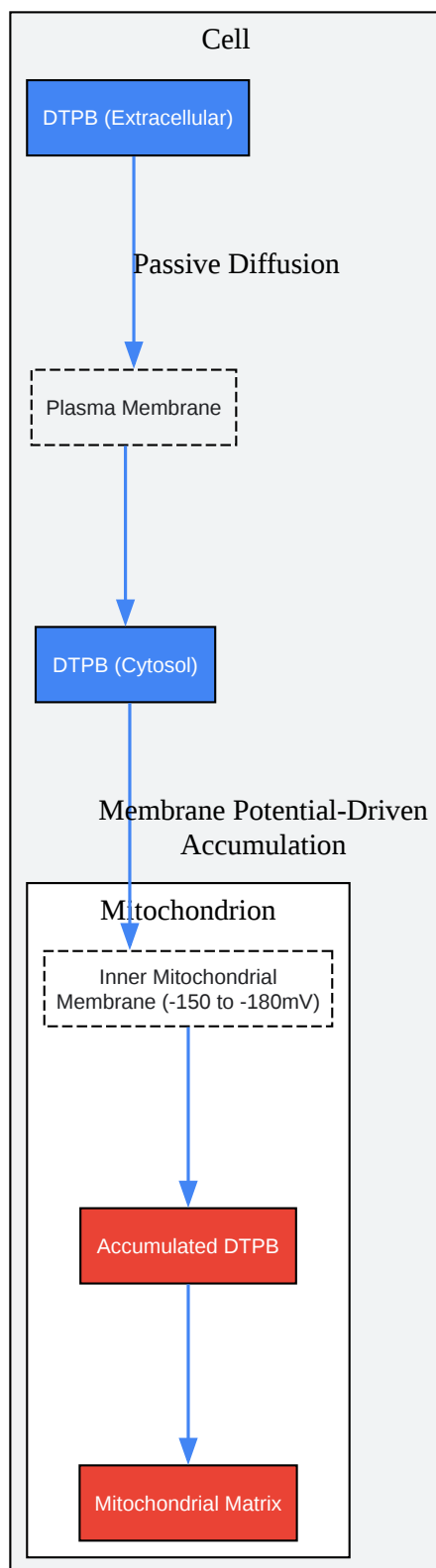
Table 1: Physicochemical Properties of **Decyltriphenylphosphonium Bromide**

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ = 7.9-7.8 (m, 15H, Ar-H), 3.6 (m, 2H, P-CH₂), 1.46 (m, 4H, P-CH₂-CH₂-CH₂), 1.2 (m, 12H, -(CH₂)₆-), 0.83 (t, 3H, -CH₃). [2]
- ¹³C NMR: Specific spectral data for **Decyltriphenylphosphonium bromide** is not readily available in the reviewed literature. However, the expected chemical shifts can be inferred from related structures. The aromatic carbons would appear in the range of 110-140 ppm, with the ipso-carbon attached to phosphorus showing a characteristic coupling. The aliphatic carbons would appear in the upfield region (10-70 ppm).

Biological Activity and Mechanism of Action

The biological activities of DTPB are primarily attributed to its ability to target and accumulate within mitochondria. The lipophilic triphenylphosphonium cation is readily taken up by cells and, due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), it concentrates within the mitochondrial matrix.



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Cellular uptake and mitochondrial accumulation of DTPB.

Antimicrobial Activity

DTPB has demonstrated notable activity against multidrug-resistant (MDR) bacteria. Its mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell membrane and subsequent inhibition of essential cellular processes.

Microorganism	MIC (μM)	Reference
MDR Acinetobacter baumannii	12.5	[2]
Staphylococcus aureus	Data not available	
Escherichia coli	Data not available	
Candida albicans	Data not available	
Aspergillus fumigatus	Data not available	

Table 2: Antimicrobial Activity of **Decyltriphenylphosphonium Bromide**

Anticancer Activity

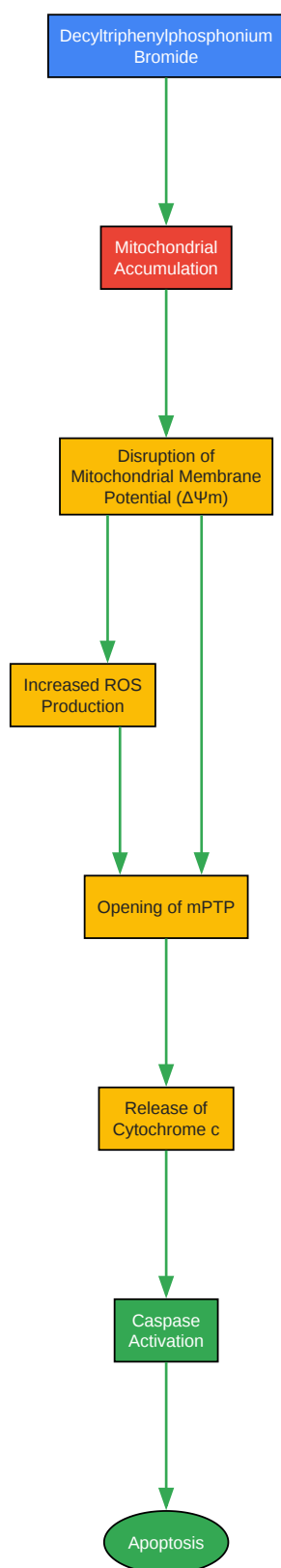
The accumulation of DTPB in the mitochondria of cancer cells, which often exhibit a higher mitochondrial membrane potential than normal cells, leads to the disruption of mitochondrial function and the induction of apoptosis. This selective targeting makes DTPB a promising candidate for cancer therapy.

Cell Line	IC ₅₀ (μM)	Reference
MCF-7 (Breast Cancer)	Data not available	
HeLa (Cervical Cancer)	Data not available	
A549 (Lung Cancer)	Data not available	
Normal Human Fibroblasts	Data not available	

Table 3: Cytotoxicity of **Decyltriphenylphosphonium Bromide**

The proposed mechanism for DTPB-induced apoptosis involves the following key steps:

- Mitochondrial Accumulation: DTPB concentrates in the mitochondrial matrix.
- Disruption of Mitochondrial Membrane Potential ($\Delta\Psi_m$): The high concentration of the cation leads to a decrease in the mitochondrial membrane potential.
- Inhibition of Respiratory Chain: DTPB can interfere with the function of the electron transport chain complexes.
- Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to increased production of ROS.
- Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated ROS and altered membrane potential can trigger the opening of the mPTP.
- Release of Pro-apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.
- Caspase Activation: Cytochrome c in the cytosol initiates the caspase cascade, leading to the execution of apoptosis.



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Signaling pathway of DTPB-induced apoptosis.

Experimental Protocols

Synthesis of Decyltriphenylphosphonium Bromide

This protocol is adapted from general procedures for the synthesis of alkyltriphenylphosphonium halides.

Materials:

- Triphenylphosphine (1.0 eq)
- 1-Bromodecane (1.05 eq)
- Toluene (anhydrous)
- Diethyl ether or Hexane (for washing/precipitation)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Schlenk line or inert atmosphere setup (optional, but recommended)

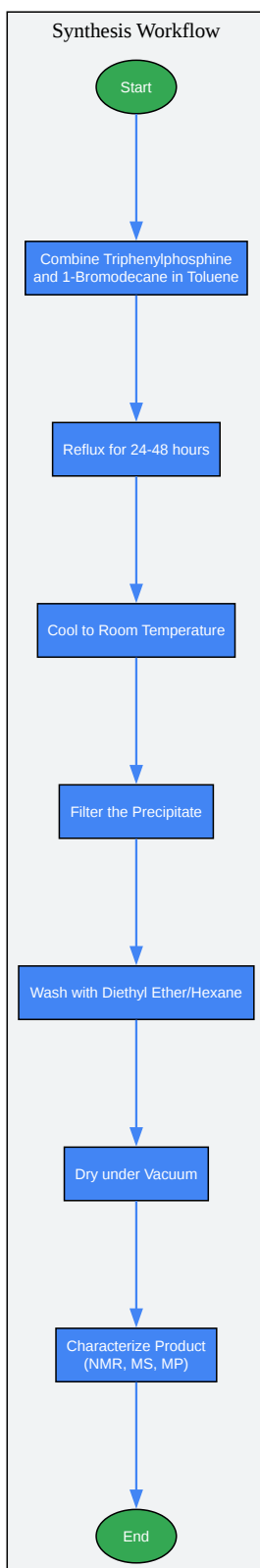
Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.
- Add anhydrous toluene to dissolve the triphenylphosphine.
- Slowly add 1-bromodecane to the stirred solution at room temperature.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the formation of a white precipitate.

- After the reaction is complete (as indicated by the consumption of triphenylphosphine), cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the volume of toluene can be reduced under vacuum.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials and impurities.
- Dry the resulting white solid under vacuum to yield **Decyltriphenylphosphonium bromide**.

Characterization:

- The identity and purity of the product should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.



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Experimental workflow for the synthesis of DTPB.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

The effect of DTPB on mitochondrial membrane potential can be assessed using fluorescent probes such as JC-1, TMRM, or TMRE.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
- Cell culture medium and supplements
- **Decyltriphenylphosphonium bromide (DTPB)**
- JC-1, TMRM, or TMRE fluorescent dye
- FCCP or CCCP (positive control for mitochondrial depolarization)
- Fluorescence microscope or flow cytometer
- 96-well black-walled plates (for plate reader assays)

Procedure (using JC-1 with fluorescence microscopy):

- Seed the cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.
- Treat the cells with various concentrations of DTPB for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (FCCP or CCCP).
- Prepare a working solution of JC-1 in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 $\mu\text{g/mL}$).
- Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
- Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37 °C in the dark.

- Remove the JC-1 solution and wash the cells twice with pre-warmed PBS.
- Add fresh pre-warmed medium or PBS to the cells.
- Immediately visualize the cells under a fluorescence microscope.
 - Healthy cells with high $\Delta\Psi_m$ will exhibit red fluorescence (J-aggregates).
 - Apoptotic or metabolically stressed cells with low $\Delta\Psi_m$ will exhibit green fluorescence (JC-1 monomers).
- Capture images and quantify the red/green fluorescence intensity ratio to assess the change in mitochondrial membrane potential.

Safety and Handling

Decyltriphenylphosphonium bromide is classified as a skin and eye irritant and may cause respiratory irritation.^{[1][4]} Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

Decyltriphenylphosphonium bromide is a versatile molecule with significant potential in drug development, particularly in the fields of oncology and infectious diseases. Its ability to selectively target mitochondria provides a powerful platform for the delivery of therapeutic agents and for the development of drugs that modulate mitochondrial function. While its biological activities are promising, further research is required to fully elucidate its therapeutic potential, including comprehensive studies on its efficacy in various cancer models and its safety profile in normal tissues. The experimental protocols provided in this guide offer a

starting point for researchers interested in exploring the properties and applications of this intriguing compound.

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